((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine
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Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine, also known as CPPSG or CPPSG-Gly, is a novel synthetic compound with potential applications in scientific research. CPPSG belongs to a class of compounds known as sulfonylglycines, which are used in a wide range of scientific research applications. CPPSG has been shown to have a wide range of biochemical and physiological effects, and it is currently being studied for its potential therapeutic applications.
Scientific Research Applications
Bacterial Infection Research
The compound is used in the study of bacterial infections. LS-BF1, a stable and low toxic cationic antimicrobial peptide, displays a broad spectrum of antibacterial activity, including the challenging ESKAPE pathogens, by cell membrane disruptive mechanism .
Cancer Research
In cancer research, the compound is used in the study of histone methyltransferase. C21, a potent, irreversible, and selective PRMT1 inhibitor with an IC50 of 1.8 μM, inhibits PRMT6 with an IC50 of 8.8 μM .
Cardiovascular Disease Research
The compound is used in the study of cardiovascular diseases. TAK 044, an antagonist of Endothelin Receptor, strongly inhibits ET-induced deterioration in various animal models .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of five- and six-membered ring systems containing one or two heteroatoms. It has been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .
Synthesis of γ - and δ -ketosulfones
The compound has been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance .
Electrophilic Reactions
The compound is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions, and is involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .
Synthesis of Benzimidazole Derivatives
A novel series of benzimidazole derivatives wherein 4- (methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized. These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
Synthesis of Halomethyl Sulfones
The compound can be converted into halomethyl sulfones and dihalomethyl sulfones. Haloalkyl sulfones are useful for preventing aquatic organisms from attaching to fishing nets and ship hulls. They also have other biological properties such as herbicidal, bactericidal, antifungal, algicidal, and insecticidal activity .
properties
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c15-12-3-1-2-4-13(12)21-10-5-7-11(8-6-10)22(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJVPHDKPKCGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine |
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